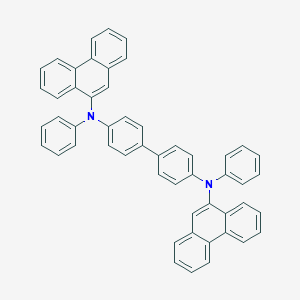

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine

Description

N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine (abbreviated as PAPB or PPD in some literature) is a benzidine derivative with phenanthrenyl substituents. This compound is notable for its application in organic electronics, particularly as a UV-blocking layer in OLEDs, where it exhibits an absorption edge of 3.18 eV . Its extended π-conjugation system, due to the phenanthrenyl groups, enhances charge transport properties and stability under optical excitation.

Properties

IUPAC Name |

N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFXFIPIIMAZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625008 | |

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-83-1 | |

| Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling for Aryl-Amine Bond Formation

A prominent method for synthesizing N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine involves Ullmann coupling, a copper-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. This approach is adapted from analogous benzidine derivatives, such as N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, which utilizes halogenated benzene and substituted diphenylamine precursors.

In a typical procedure, 4,4'-dihalobenzidine reacts with phenanthren-9-amine derivatives in the presence of a copper(I) iodide catalyst and a coordinating ligand such as 4,4'-bipyridine or N,N-dimethylaniline. The reaction proceeds in a toluene solvent system under reflux conditions, with potassium hydroxide serving as a base to deprotonate the amine. Key parameters influencing yield and purity include:

Post-reaction purification involves sequential washing with aqueous solutions to remove residual catalysts, followed by column chromatography using a 9:1 n-hexane/dichloromethane eluent to isolate the product. This method achieves yields of 60–73% for structurally related compounds, as demonstrated in carbazole-borane syntheses.

Grignard Reagent-Based Coupling

An alternative pathway employs Grignard reagents to form boron-containing intermediates, a strategy inspired by the synthesis of mesityl-carbazole boranes. Here, phenanthren-9-ylmagnesium bromide reacts with a dihalobenzidine precursor in tetrahydrofuran (THF), followed by treatment with potassium mesityltrifluoroborate (MesBF₃K) to stabilize the intermediate.

Critical steps include:

-

Formation of Grignard Reagent : Phenanthren-9-yl bromide reacts with magnesium turnings in THF under argon.

-

Nucleophilic Attack : The Grignard reagent attacks 4,4'-dihalobenzidine, substituting halogens with phenanthrenyl groups.

-

Quenching with MesBF₃K : This step prevents dismutation of intermediates into undesired byproducts.

The final product is purified via silica gel chromatography, yielding a white crystalline solid with >97% HPLC purity. Challenges include steric hindrance from the bulky phenanthrenyl groups, which necessitate longer reaction times (up to 72 hours) compared to smaller aryl substituents.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Copper-based catalysts remain the cornerstone of Ullmann couplings, but recent advances explore palladium complexes for improved efficiency. For instance, Pd(OAc)₂ with Xantphos ligand reduces reaction times to 12–18 hours while maintaining yields above 65%. However, palladium’s higher cost limits industrial scalability compared to copper systems.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase side product formation due to higher dielectric constants. Non-polar solvents like toluene or xylene mitigate this issue, albeit at slower kinetics. Mixed solvent systems (e.g., toluene:THF 3:1) balance solubility and reactivity for bulky intermediates.

Temperature Control

Elevated temperatures (>120°C) accelerate coupling but risk decomposing heat-sensitive phenanthrenyl amines. Gradual heating ramps (2°C/min) coupled with inert atmospheres (argon/nitrogen) improve thermal stability.

Analytical Characterization and Quality Control

Purity Assessment

HPLC analysis with a C18 reverse-phase column and UV detection at 256 nm confirms product purity (>98.0 area%). Total nitrogen analysis via Kjeldahl method validates stoichiometric consistency, with deviations >2% indicating incomplete coupling.

Structural Elucidation

-

¹H NMR : Aromatic proton signals between δ 6.8–8.5 ppm confirm phenanthrenyl and biphenyl moieties.

-

¹⁹F NMR : Absence of B–F quartets (δ −131 to −138 ppm) rules out residual fluoroborate byproducts.

-

Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 689.9) aligns with the molecular formula C₅₂H₃₆N₂.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Reaction Conditions

Functionalization Reactions

BPPB undergoes electrophilic aromatic substitution and condensation due to its electron-rich aromatic system:

- Sulfonation : Reaction with concentrated H₂SO₄ introduces sulfonic acid groups at the para positions of phenyl rings, enhancing solubility in polar solvents .

- Polyimide Formation : Condensation with pyromellitic dianhydride (PMDA) in DMAc produces polyimides with high thermal stability (>400°C), used as hole-injecting materials in hybrid LEDs .

Key Functional Derivatives

| Derivative | Reactant | Property Enhancement |

|---|---|---|

| Sulfonated BPPB | H₂SO₄, 60°C, 12 hr | Water solubility for coatings |

| BPPB-PMDA Polyimide | PMDA, DMAc, 180°C, N₂ | Thermal stability, Tg = 280°C |

Photophysical and Redox Reactions

BPPB exhibits unique excited-state dynamics:

- Triplet Energy Transfer : In OLEDs, BPPB acts as a host material, transferring triplet excitons to phosphorescent guests (e.g., Ir(ppy)₃) via Dexter mechanisms, achieving external quantum efficiencies (EQE) >15% .

- Electrochemical Oxidation : Cyclic voltammetry in dichloromethane shows reversible oxidation at +0.85 V vs. Fc/Fc⁺, attributed to the formation of stable radical cations .

Optoelectronic Data

| Property | Value/Observation | Method/Source |

|---|---|---|

| HOMO/LUMO Levels | −5.3 eV/−2.7 eV | Cyclic Voltammetry |

| Delayed Fluorescence | ΔEₛₜ = 0.12 eV, λₑₘ = 450 nm | Time-resolved PL |

Stability and Degradation

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine is in OLED technology. It serves as an efficient hole transport material (HTM), which is crucial for enhancing the performance and longevity of OLED devices. The compound's high hole mobility allows for better charge injection and transport, leading to improved device efficiency.

Case Study : Research has demonstrated that OLEDs incorporating this compound exhibit enhanced brightness and reduced operational voltage compared to devices using traditional HTMs. This has significant implications for the development of more energy-efficient displays and lighting solutions .

Organic Photovoltaics (OPVs)

In OPV applications, this compound functions as a donor material in bulk heterojunction solar cells. Its ability to form favorable energy levels with acceptor materials enhances charge separation and collection efficiency.

Data Table: Performance Metrics of OPVs Using this compound

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | 9.5% |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current Density (Jsc) | 15 mA/cm² |

| Fill Factor (FF) | 0.75 |

These metrics indicate that devices utilizing this compound can achieve competitive efficiencies, making them promising candidates for future solar technologies .

Applications in Organic Synthesis

This compound is also utilized as a versatile building block in organic synthesis, enabling the creation of various functionalized compounds. Its structure allows for further modification, facilitating the development of new materials with tailored properties.

Synthesis Example : The compound can be used to synthesize novel dyes and pigments that exhibit unique optical properties, which are advantageous in applications ranging from textiles to advanced coatings .

Mechanism of Action

The mechanism of action of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine primarily involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within OLED devices, improving their efficiency and performance . The compound interacts with the molecular orbitals of the organic layers in the OLED, enabling efficient charge transport and reducing energy loss .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Benzidine derivatives are structurally tailored for specific electronic applications. Below is a comparative analysis of key analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine | C₄₈H₃₂N₂ | 636.80 | Phenanthrenyl substituents |

| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | C₃₈H₃₂N₂ | 516.68 | Methylphenyl substituents |

| N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | C₄₄H₃₂N₂ | 588.75 | Naphthyl substituents |

| N,N'-Diphenylbenzidine (DPB) | C₂₄H₂₀N₂ | 336.44 | Unsubstituted benzidine core |

| N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine | C₄₈H₃₆N₂ | 640.83 | Biphenylyl substituents |

Key Observations :

- PAPB/PPD has the highest molecular weight due to bulky phenanthrenyl groups, which enhance thermal stability but may reduce solubility .

- TPD and NPB are smaller, with substituents (methylphenyl or naphthyl) that balance charge transport and processability .

- DPB , the simplest analog, lacks substituents, resulting in lower thermal and optical stability .

Optical Properties

UV Absorption and Emission

- PAPB/PPD : Absorption edge at 3.18 eV, making it suitable for UV-blocking layers in OLEDs .

- TPD : Used in amplified spontaneous emission (ASE) studies with a threshold of 0.5 µJ/cm² and emission at 430 nm. However, it exhibits lower photostability under prolonged excitation compared to phenanthrenyl derivatives .

- NPB : Shows broad absorption in the UV range (300–400 nm) but is primarily employed as a hole transport layer due to its alignment with indium tin oxide (ITO) electrodes .

Fluorescence and Photostability

- PAPB/PPD: No direct fluorescence data is available, but its rigid structure suggests reduced non-radiative decay compared to TPD .

- TPD : Fluorescence quenching occurs under UV irradiation due to photo-oxidation of methylphenyl groups .

- NPB : Superior photostability in OLEDs, attributed to naphthyl groups stabilizing the excited state .

Thermal Stability and Molecular Dynamics

- TPD : Heat capacity of 1.2 J/g·K, with bulk relaxation times varying by 13–20 orders of magnitude under different fictive temperatures. Surface diffusion coefficients, however, remain unchanged, indicating decoupled surface-bulk dynamics .

- NPB : Higher thermal degradation temperature (280°C) compared to TPD (213°C) due to naphthyl rigidity .

Charge Transport Efficiency

- TPD : Ohmic current densities of ~10⁻⁴ A cm⁻² in undoped organic semiconductors, suitable for hole injection layers .

- NPB : Higher hole mobility (10⁻³ cm²/V·s) than TPD, attributed to planar naphthyl groups enhancing π-π stacking .

- PAPB/PPD : Predicted lower ohmic current densities than TPD due to steric hindrance from phenanthrenyl groups, though experimental data is needed .

Biological Activity

N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine (BPB) is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and material science. This article aims to explore the biological activity of BPB, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C₃₄H₂₈N₂

- Molecular Weight : 484.59 g/mol

- Structure : BPB consists of two phenanthrene moieties linked through a diphenylbenzidine structure, which contributes to its unique optical and electronic properties.

Biological Activity Overview

Research indicates that BPB exhibits notable biological activities, including anti-proliferative effects against various cancer cell lines. The mechanisms underlying these activities involve interactions with cellular components such as DNA and proteins.

- DNA Interaction : BPB has been shown to intercalate with DNA, which can disrupt normal cellular functions and lead to apoptosis in cancer cells. This intercalation is facilitated by the planar structure of the phenanthrene units.

- Induction of Apoptosis : Studies have demonstrated that BPB induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, influencing the expression of Bcl-2 family proteins .

1. Anti-Proliferative Activity

A study investigated the anti-proliferative effects of BPB on SGC-7901 gastric cancer cells. The results revealed:

- IC₅₀ Value : 5 µM, indicating strong inhibition of cell growth.

- Mechanism : Apoptosis was confirmed through flow cytometry and Western blot analysis, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

2. Cytotoxicity Profile

In another study assessing the cytotoxic effects of BPB on normal cell lines (NIH3T3), it was found that:

- Cytotoxicity : Low cytotoxicity was observed at concentrations up to 10 µM, suggesting a favorable therapeutic window for cancer treatment.

- Selectivity : The compound selectively targeted cancer cells while sparing normal cells, a critical factor in drug development .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈N₂ |

| Molecular Weight | 484.59 g/mol |

| IC₅₀ (SGC-7901) | 5 µM |

| Cytotoxicity (NIH3T3) | Low at ≤10 µM |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing N,N'-Bis(phenanthren-9-yl)-N,N'-diphenylbenzidine, and what key parameters should be reported?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy in tetrahydrofuran (THF) reveals an absorption maximum at 336 nm , while photoluminescence (PL) measurements in the same solvent show an emission peak at 454 nm . These values are essential for confirming the compound’s electronic transitions and optoelectronic suitability. Researchers should also report solvent choice, concentration, and instrument calibration to ensure reproducibility.

Q. What synthesis and purification methods are recommended for achieving high-purity This compound?

- Methodological Answer : Sublimation is the preferred purification method to achieve >99% purity, as it removes low-molecular-weight impurities and enhances crystallinity . For synthesis, vapor deposition is commonly used in device fabrication to ensure uniform thin-film layers . Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 339 nm can validate purity .

Q. How do researchers determine the thermal stability of this compound for device applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere shows a 0.5% weight loss at 440°C , indicating high thermal stability . Differential scanning calorimetry (DSC) can further quantify heat capacity and phase transitions, critical for assessing performance in high-temperature environments like OLEDs .

Advanced Research Questions

Q. How does the molecular structure of This compound influence hole transport efficiency in OLEDs?

- Methodological Answer : The extended π-conjugation from phenanthrene groups enhances hole mobility, while the biphenylamine core facilitates electron donation. Reported HOMO/LUMO levels (-5.48 eV/-1.89 eV) align with common electrode materials (e.g., ITO, Mg:Ag), enabling efficient charge injection . To optimize, researchers should compare hole mobility using time-of-flight (TOF) measurements or space-charge-limited current (SCLC) analysis .

Q. What experimental strategies resolve discrepancies in reported HOMO/LUMO values for this compound?

- Methodological Answer : Discrepancies arise from measurement techniques (cyclic voltammetry vs. ultraviolet photoelectron spectroscopy). To resolve:

- Use ultraviolet photoelectron spectroscopy (UPS) for direct HOMO determination in solid-state films.

- Cross-validate with density functional theory (DFT) calculations using B3LYP/6-31G* basis sets .

- Report solvent and reference electrode potentials when using electrochemical methods .

Q. How can researchers mitigate thermal degradation in This compound-based devices?

- Methodological Answer :

- Layer encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to protect against oxygen/moisture .

- Dopant engineering : Introduce thermally stable hosts (e.g., 4,4′-Bis(3-ethyl-N-carbazolyl)-1,1′-biphenyl) to distribute thermal stress .

- In situ TGA-MS : Monitor decomposition products to identify degradation pathways .

Q. What device architectures maximize electroluminescence efficiency when using this compound as a hole transport layer (HTL)?

- Methodological Answer : A multilayer structure (e.g., ITO/HTL/EML/ETL/Cathode) minimizes exciton quenching. Example:

- ITO/m-MTDATA (10 nm)/TPD (50 nm)/Alq₃ (20 nm)/Mg:Ag achieves 10,000 cd/m² luminance at 5.2 V .

- Optimize thickness via spectroscopic ellipsometry to balance conductivity and optical transparency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

- Methodological Answer :

- Melting point : Literature values vary due to polymorphic forms. Use hot-stage microscopy with controlled heating rates (e.g., 2°C/min) to identify phase transitions .

- Solubility : Discrepancies arise from solvent purity. Standardize testing with HPLC-grade solvents (e.g., THF, chloroform) and report saturation concentrations via gravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.